molecular formula C14H11ClFNOS B5417479 2-chloro-4-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide

2-chloro-4-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide

Cat. No.: B5417479
M. Wt: 295.8 g/mol
InChI Key: VDYMWLIKQUTIGA-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide is a substituted benzamide derivative characterized by a chloro-fluoro-substituted benzoyl group and a 2-(methylsulfanyl)phenylamine moiety. The methylsulfanyl (SCH₃) group at the ortho position of the aniline ring introduces steric and electronic effects, influencing molecular interactions such as hydrogen bonding and hydrophobic interactions. These structural features may enhance stability and influence solubility and bioavailability.

Properties

IUPAC Name

2-chloro-4-fluoro-N-(2-methylsulfanylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNOS/c1-19-13-5-3-2-4-12(13)17-14(18)10-7-6-9(16)8-11(10)15/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYMWLIKQUTIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of 2-chloro-4-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide and related benzamides:

Compound Name Molecular Formula Molecular Weight logP Key Substituents Notable Properties
2-Chloro-4-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide (Target Compound) C₁₄H₁₂ClFNO₂S 295.76* ~3.5† Cl (C2), F (C4), SCH₃ (aniline ring) Moderate lipophilicity; potential for intramolecular H-bonds
2-Chloro-4-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide () C₁₉H₁₄ClN₂O₃S 386.89 ~4.2† Cl (C2), NO₂ (C4), SPh (aniline ring) High electron-withdrawing effects (NO₂); increased reactivity
2-Chloro-4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzamide () C₁₅H₁₂ClF₂NO 295.71 3.614 Cl (C2), F (C4), 4-F-C₆H₄-CH₂ (amide side chain) Higher flexibility due to ethyl linker; dual fluorine substitution
2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide () C₁₄H₁₁Cl₂INO₃S 478.11 ~2.8† Cl (C2), Cl (C4), I (C3), SO₂CH₃ (C4) High polarity (SO₂CH₃); steric bulk from iodine
2-Chloro-N-[4-(ethylsulfanyl)phenyl]-5-(methylsulfanyl)benzamide () C₁₆H₁₆ClNOS₂ 337.89 ~4.0† Cl (C2), SCH₂CH₃ (C4), SCH₃ (C5) Dual thioether groups; enhanced lipophilicity

*Calculated based on formula; †Estimated using analogous compounds.

Functional Group Impact on Properties

  • Fluorine in the target compound and ’s derivative enhances metabolic stability and may participate in halogen bonding with biological targets .
  • Sulfur-Containing Groups: Methylsulfanyl (SCH₃) in the target compound contributes to moderate lipophilicity (logP ~3.5), favoring membrane permeability. In contrast, methylsulfonyl (SO₂CH₃) in ’s compound increases polarity, reducing logP (~2.8) and likely improving aqueous solubility .
  • Steric and Conformational Effects: The ethyl linker in ’s compound adds flexibility, possibly enabling better binding to flexible enzyme pockets compared to the rigid aniline ring in the target compound .

Biological Activity

2-Chloro-4-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide is an organic compound with the molecular formula C14H11ClFNOS and a molecular weight of 295.76 g/mol. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound possesses several notable chemical properties:

  • Molecular Weight: 295.76 g/mol
  • LogP: 3.9415 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors: 3
  • Hydrogen Bond Donors: 1
  • Polar Surface Area: 22.6318 Ų

These properties suggest that the compound may have suitable characteristics for bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzamide compounds, including 2-chloro-4-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide, exhibit significant antimicrobial properties. A study evaluated various benzimidazole derivatives, which share structural similarities with our compound, demonstrating promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar substituents showed minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Similar benzamide derivatives have been investigated for their inhibitory effects on histone deacetylases (HDACs), which play crucial roles in cancer cell proliferation and survival. For example, a related compound demonstrated an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating strong antiproliferative activity . The mechanism of action likely involves the modulation of gene expression through HDAC inhibition.

The biological activity of 2-chloro-4-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide may be attributed to its ability to interact with specific molecular targets within cells. The compound can bind to enzymes or receptors, leading to alterations in their activity. For instance, its structural features allow it to potentially inhibit key enzymes involved in tumor growth and microbial resistance.

Case Studies

  • Antimicrobial Evaluation:
    In vitro studies have shown that similar compounds exhibit significant antimicrobial activity against various strains of bacteria and fungi. A derivative demonstrated an MIC of 50 μg/ml against S. typhi, outperforming standard antibiotics such as ampicillin .
  • Anticancer Research:
    A study on a closely related benzamide showed that it could induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase, further supporting its role as a potential anticancer agent .

Data Tables

PropertyValue
Molecular FormulaC14H11ClFNOS
Molecular Weight295.76 g/mol
LogP3.9415
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Polar Surface Area22.6318 Ų
Biological ActivityMIC (μg/ml)Reference
S. aureus50
E. coli100
HepG2 Cell LineIC50: 1.30

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